molecular formula C11H6ClNO3 B1598753 3-Maleimidobenzoic acid chloride CAS No. 61960-57-4

3-Maleimidobenzoic acid chloride

Cat. No.: B1598753
CAS No.: 61960-57-4
M. Wt: 235.62 g/mol
InChI Key: CIHNCGJBKQNXOG-UHFFFAOYSA-N
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Description

3-Maleimidobenzoic acid chloride is a chemical compound known for its unique structure and reactivity It features a benzoyl chloride group attached to a pyrrolidine ring, which is further substituted with two oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Maleimidobenzoic acid chloride typically involves the reaction of 3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:

3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid+SOCl23-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoyl chloride+SO2+HCl\text{3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid+SOCl2​→3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain the anhydrous conditions required for the reaction.

Chemical Reactions Analysis

Types of Reactions

3-Maleimidobenzoic acid chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid and hydrochloric acid.

    Condensation Reactions: It can participate in condensation reactions with amines to form imides.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.

    Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are typically used to prevent hydrolysis.

    Catalysts: In some cases, catalysts like pyridine or triethylamine are used to neutralize the hydrochloric acid formed during the reaction.

Major Products

The major products formed from reactions with this compound include amides, esters, and imides, depending on the nucleophile used.

Scientific Research Applications

3-Maleimidobenzoic acid chloride has a wide range of applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: The compound is utilized in the preparation of polymers and advanced materials with specific properties.

    Bioconjugation: It is employed in the modification of biomolecules for use in drug delivery systems and diagnostic assays.

    Medicinal Chemistry: Researchers explore its potential in the development of new therapeutic agents due to its ability to form stable amide bonds with biological molecules.

Mechanism of Action

The mechanism of action of 3-Maleimidobenzoic acid chloride primarily involves its reactivity towards nucleophiles. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in various chemical transformations and bioconjugation processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoyl chloride
  • 3,5-Bis(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
  • 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2,2-dimethylpropanoic acid

Uniqueness

Compared to similar compounds, 3-Maleimidobenzoic acid chloride is unique due to its benzoyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. Its structure also provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClNO3/c12-11(16)7-2-1-3-8(6-7)13-9(14)4-5-10(13)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHNCGJBKQNXOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C=CC2=O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70210992
Record name 3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoyl chloride
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Molecular Weight

235.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61960-57-4
Record name 3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61960-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061960574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70210992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoyl chloride
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Synthesis routes and methods

Procedure details

Preparation of m-maleimidobenzoyl thyroxine methyl ester (as described by Monji, N., Malkus, H, and Castro, A., Biochem. Biophys. Res. Commun., 1978, 85, 671-677). m-Maleimidobenzoic acid (225 mg, 1.06 mmol) was dissolved in 4 mL of thionyl chloride and refluxed for 30 minutes. Removal of excess thionyl chloride under reduced pressure afforded m-maleimidobenzoyl chloride as a pale yellow solid. The acid chloride (220 mg dissolved in 10 mL of tetrahydrofuran) was added dropwise to a stirred suspension of 400 mg (0.51 mmol) of thyroxine methyl ester and 400 mg of sodium carbonate. After the addition was complete, the mixture was refluxed for 30 minutes. Removal of the solvent under reduced pressure yielded a crude yellow product. The material was purified by silica gel chromatography with chloroform as the eluent. 1NMR (CDCl3) δ 3.85 (3 H,s), 3.92 (1 H,m), 5.77 (1 H,s), 6.90 (2 H,s), 7.12 (2 H,s), 7.57 (2 H,m), 7.70 (2 H,s), 7.80 (2 H,m). Anal. calcd. for C27H18I4N2O7 : C, 32.8; H, 1.82; N, 2.80. Found: C, 32.7; H, 2.09; N, 2.42.
Quantity
0 (± 1) mol
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Quantity
225 mg
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4 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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